molecular formula C20H36O B14496257 3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL CAS No. 63871-00-1

3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL

Katalognummer: B14496257
CAS-Nummer: 63871-00-1
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: CSOOSSSHAZKHMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL is an organic compound belonging to the class of acyclic diterpenoids. These compounds are characterized by their structure, which consists of four consecutive isoprene units without forming a cycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of isoprene units in a stepwise manner, ensuring the correct placement of methyl groups and double bonds. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and formulation.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,7,11,15-Tetramethylhexadeca-1,3,5-trien-1-OL is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and research purposes .

Eigenschaften

CAS-Nummer

63871-00-1

Molekularformel

C20H36O

Molekulargewicht

292.5 g/mol

IUPAC-Name

3,7,11,15-tetramethylhexadeca-1,3,5-trien-1-ol

InChI

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h8,13-19,21H,6-7,9-12H2,1-5H3

InChI-Schlüssel

CSOOSSSHAZKHMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC(C)CCCC(C)C=CC=C(C)C=CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.